N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide
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Overview
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring attached to a phenyl group, which is further substituted with a methoxypyrrolidine moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Methoxypyrrolidine Moiety: This can be achieved by reacting pyrrolidine with methanol under acidic conditions.
Attachment to the Phenyl Group: The methoxypyrrolidine is then coupled with a phenyl group through a nucleophilic substitution reaction.
Cyclopropanecarboxamide Formation: Finally, the phenyl group is reacted with cyclopropanecarboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the cyclopropane ring, potentially opening it to form linear or branched products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the methoxypyrrolidine moiety.
Reduction: Linear or branched derivatives resulting from the opening of the cyclopropane ring.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The methoxypyrrolidine moiety can interact with various receptors or enzymes, potentially modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)cyclopropanecarboxamide: This compound shares the cyclopropanecarboxamide core but differs in the substituents attached to the phenyl group.
N-(4-(pyrrolidin-1-yl)phenyl)cyclopropanecarboxamide: Similar structure but lacks the methoxy group on the pyrrolidine ring.
Uniqueness: N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide is unique due to the presence of the methoxypyrrolidine moiety, which can impart distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding interactions, and overall biological activity.
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-8-9-17(10-14)13-6-4-12(5-7-13)16-15(18)11-2-3-11/h4-7,11,14H,2-3,8-10H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQZOTJLNRQDMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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